(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-phenylcyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-methyl-8-azabicyclo[321]octan-3-yl) 1-phenylcyclopentane-1-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-phenylcyclopentane-1-carboxylate typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Bicyclic Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-phenylcyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-phenylcyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-phenylcyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-phenylcyclopentane-1-carboxylate: shares structural similarities with other bicyclic compounds, such as tropane alkaloids and related esters.
Tropane Alkaloids: These compounds also contain a bicyclic structure and are known for their pharmacological effects.
Uniqueness
- The unique combination of the bicyclic core and the phenylcyclopentane-1-carboxylate moiety distinguishes this compound from other similar compounds.
- Its specific chemical properties and potential applications make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C20H27NO2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C20H27NO2/c1-21-16-9-10-17(21)14-18(13-16)23-19(22)20(11-5-6-12-20)15-7-3-2-4-8-15/h2-4,7-8,16-18H,5-6,9-14H2,1H3 |
InChI Key |
WQIVCNLLAVUHIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3(CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.